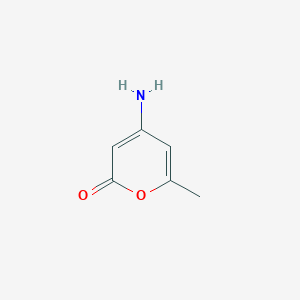

4-amino-6-methyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDXSWUPBSFGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Methyl 2h Pyran 2 One

Established Synthetic Pathways for 4-Amino-6-methyl-2H-pyran-2-one

Derivation from 4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone)

One of the most direct and established routes to this compound involves the chemical modification of 4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as triacetic acid lactone. wikipedia.org This starting material is an organic compound that can be derived enzymatically from glucose. wikipedia.org The transformation typically proceeds through the activation of the hydroxyl group at the C-4 position, followed by nucleophilic substitution with an amine source.

A common method involves the initial conversion of the 4-hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is achieved by reacting triacetic acid lactone with the corresponding sulfonyl chloride in the presence of a base. The resulting activated intermediate is then treated with ammonia (B1221849) or a primary or secondary amine, which displaces the leaving group to furnish the desired this compound or its N-substituted derivatives.

Alternatively, direct amination can be achieved under more forcing conditions, though this is often less efficient and may lead to side products. The reactivity of the 4-position is enhanced by the electron-withdrawing nature of the pyranone ring system, facilitating this nucleophilic aromatic substitution-type reaction.

| Starting Material | Reagents | Product | Key Transformation |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | 1. p-Toluenesulfonyl chloride, Pyridine 2. Ammonia | This compound | O-Tosylation followed by Nucleophilic Substitution |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | 1. Methanesulfonyl chloride, Triethylamine 2. Primary/Secondary Amine | N-Substituted-4-amino-6-methyl-2H-pyran-2-one | O-Mesylation followed by Nucleophilic Substitution |

Multi-Step Approaches via Nitration and Reduction of Pyranone Precursors

Another established, albeit more lengthy, synthetic route involves the introduction of a nitrogen-containing functional group at the C-3 or C-5 position of a suitable pyranone precursor, followed by chemical transformations to yield the target 4-amino derivative. A common strategy employs the nitration of a pyranone ring, followed by the reduction of the nitro group to an amino group.

For instance, starting with a 6-methyl-2H-pyran-2-one derivative that is susceptible to electrophilic nitration, treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can introduce a nitro group onto the pyranone ring, typically at the C-3 or C-5 position depending on the directing effects of other substituents. The resulting nitropyranone is then subjected to reduction. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2 over a palladium or platinum catalyst), or chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Subsequent chemical manipulations may be necessary to isomerize the initial product to the desired this compound, or this route may be more suitable for the synthesis of isomeric aminopyranones. The specific reaction conditions and the substitution pattern of the starting pyranone are critical in determining the feasibility and outcome of this multi-step approach.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic organic chemistry has seen a shift towards the development of more efficient and atom-economical reactions. For the synthesis of substituted aminopyranones, multi-component and domino reactions have emerged as powerful tools.

Multi-Component Reactions for Substituted Aminopyranones

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.orgfrontiersin.org This approach offers significant advantages in terms of efficiency, reduced waste, and the ability to rapidly generate molecular diversity. frontiersin.org Several MCRs have been developed for the synthesis of highly substituted 2-amino-4H-pyran derivatives, which can be seen as structural analogs or precursors to 4-amino-2H-pyran-2-ones.

A widely utilized MCR for the synthesis of 2-amino-4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a C-H acidic carbonyl compound. researchgate.net While this specific reaction typically yields 2-amino-4H-pyrans, variations in the starting materials and reaction conditions can potentially lead to the formation of 2H-pyran-2-one scaffolds. For instance, the use of a β-ketoester as the active methylene component can, under certain catalytic conditions, lead to the formation of a pyranone ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aldehyde | Malononitrile | β-Ketoester | Base (e.g., piperidine, triethylamine) | Highly substituted 2-amino-4H-pyran |

| Aromatic Aldehyde | Ethyl Cyanoacetate | 3-Acetylcoumarin | Tungstate Sulfuric Acid | 2-Amino-4H-pyran derivative researchgate.net |

Base-Promoted Domino Reactions in 2H-Pyran-2-one Synthesis

Domino reactions, also known as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These reactions are highly efficient as they reduce the number of workup and purification steps.

A notable example is the base-promoted domino synthesis of 6-aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. nih.govacs.orgconsensus.app This reaction utilizes α-aroylketene dithioacetals, malononitrile, and a secondary amine as the starting materials. acs.org The proposed mechanism involves a series of steps including a nucleophilic attack of the deprotonated malononitrile onto the α-aroylketene dithioacetal, followed by elimination of a methylthio group. acs.org Subsequent intramolecular O-cyclization leads to a 2-imino-2H-pyran intermediate, which upon hydrolysis in the presence of acid, furnishes the desired 4-amino-2H-pyran-2-one derivative. acs.org This methodology provides a convenient and highly selective route to these compounds in excellent yields. acs.org

| Starting Materials | Base | Key Steps | Product |

| α-Aroylketene dithioacetals, Malononitrile, Secondary Amine | e.g., Triethylamine | Nucleophilic addition, Elimination, Intramolecular cyclization, Hydrolysis acs.org | 6-Aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitrile acs.org |

Synthesis from β-Chlorovinyl Ketones and Hydrolysis to 2-Aminopyranones

Another synthetic approach involves the use of β-chlorovinyl ketones as versatile building blocks. These compounds can react with a variety of nucleophiles to construct heterocyclic systems. For the synthesis of aminopyranone derivatives, a β-chlorovinyl ketone can be reacted with a suitable C-nucleophile, such as the enolate of a β-ketoester or a related active methylene compound.

This reaction typically proceeds via a Michael addition of the nucleophile to the β-position of the β-chlorovinyl ketone, followed by an intramolecular cyclization and elimination of chloride to form a pyranone ring. The specific substitution pattern of the resulting pyranone depends on the structures of the starting β-chlorovinyl ketone and the nucleophile. To obtain a 4-aminopyranone derivative, the chosen nucleophile would need to contain a masked or protected amino group, or the initial pyranone product would need to undergo subsequent functional group transformations to introduce the amino group at the desired position.

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the interplay of its nucleophilic and electrophilic centers, as well as the potential for ring-opening and rearrangement reactions. These properties have been exploited to develop a variety of derivatization strategies.

Reactions with Aromatic Aldehydes: Formation of Bis(aminopyran-3-yl)arylmethanes

A notable reaction of this compound is its condensation with aromatic aldehydes to yield bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes. researchgate.net This reaction typically proceeds without the need for a catalyst and offers an efficient route to complex molecular architectures. researchgate.net The aminopyrone, which can be synthesized in three steps from the readily available 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), serves as the key starting material. researchgate.net

The reaction involves the condensation of two equivalents of the aminopyrone with one equivalent of an aromatic aldehyde. This transformation has been shown to be effective with a variety of substituted aromatic aldehydes, leading to the corresponding bis(aminopyran-3-yl)arylmethane derivatives in high yields. researchgate.net In some cases, carrying out the reaction in the presence of acetic anhydride (B1165640) can lead to the formation of fused pyran derivatives. researchgate.net

Table 1: Examples of Bis(aminopyran-3-yl)arylmethanes from this compound and Aromatic Aldehydes

| Aromatic Aldehyde | Resulting Bis(aminopyran-3-yl)arylmethane | Reference |

| Benzaldehyde (B42025) | Bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)phenylmethane | researchgate.net |

| 4-Chlorobenzaldehyde | Bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)(4-chlorophenyl)methane | researchgate.net |

| 4-Methoxybenzaldehyde | Bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)(4-methoxyphenyl)methane | researchgate.net |

This table is generated based on the general reaction described in the source and provides illustrative examples.

Nucleophilic and Electrophilic Reactivity Profiles of the Aminopyrone System

The 2H-pyran-2-one ring system exhibits both alkene-like and arene-like characteristics, influencing its reactivity. clockss.org The presence of the amino group at the C-4 position significantly enhances the nucleophilicity of the ring, particularly at the C-3 and C-5 positions. Conversely, the carbonyl group at C-2 and the carbons at C-4 and C-6 act as electrophilic centers, making the ring susceptible to nucleophilic attack. clockss.org

Nucleophilic Reactivity: The electron-donating amino group activates the pyranone ring towards electrophilic substitution. Reactions such as nitration, sulfonation, and halogenation are expected to occur preferentially at the C-3 and C-5 positions. clockss.orgresearchgate.net

Electrophilic Reactivity: The pyran-2-one ring is vulnerable to attack by nucleophiles at positions C-2, C-4, and C-6. clockss.org These reactions often lead to ring-opening and subsequent rearrangements, forming new heterocyclic or carbocyclic systems. clockss.org The interaction with various nucleophiles like amines, hydrazines, and other nitrogen-containing reagents can lead to a diverse array of products. researchgate.net For instance, reactions with primary amines can lead to the formation of 2-amino-4(1H)-pyridone derivatives through open-chain intermediates. researchgate.net

Ring Opening and Rearrangement Reactions of Pyranone Derivatives

A key feature of the chemistry of 2H-pyran-2-ones is their propensity to undergo ring-opening and rearrangement reactions, especially when treated with nucleophilic reagents. clockss.orgresearchgate.net These transformations provide a powerful tool for the synthesis of a wide variety of other heterocyclic structures. clockss.org

The reaction of pyran-2-one derivatives with various nitrogen and carbon nucleophiles often results in the opening of the pyran ring. clockss.orgresearchgate.net The resulting intermediates can then undergo intramolecular cyclization to form new ring systems. For example, the reaction of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a flexible intermediate that can be further derivatized. clockss.org Similarly, reactions with reagents like ammonia, hydroxylamine, and various amines can yield pyridones, pyrazoles, isoxazoles, and other heterocyclic compounds. researchgate.net

Transition Metal-Catalyzed Methodologies for Pyranone Functionalization

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysis for the functionalization of C-H bonds, and pyranone systems are no exception. rsc.orgresearchgate.net These methods offer efficient and regioselective ways to introduce new functional groups onto the pyranone scaffold. rsc.org

The nitrogen and oxygen atoms within the pyranone ring can act as directing groups, facilitating chelation-assisted C-H activation. rsc.org This strategy allows for precise functionalization at specific positions of the ring. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the functionalization of pyranone derivatives. researchgate.net The reactive nature of positions like the C-4 carbon in certain 2-pyrones makes them amenable to oxidative addition to palladium(0) species. researchgate.net While the direct transition metal-catalyzed functionalization of this compound itself is a developing area, the broader field of pyranone functionalization suggests significant potential for such methodologies. researchgate.netrsc.orgnih.gov

Table 2: Illustrative Transition Metal-Catalyzed Reactions on Pyranone-Related Scaffolds

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

| Palladium | Cross-coupling | 4-Iodo-2-quinolones | Cyclopenta[de]quinoline-2(1H)-ones | researchgate.net |

| Cp*Co(CO)I2 | Oxidative annulation | Hydroxy-substituted pyranones | Pyran[2,3,4-de]chromene-2-ones | researchgate.net |

| Palladium | Carbonylation | Coumarins | Arylcoumarin ketones | researchgate.net |

This table provides examples of transition metal-catalyzed reactions on related pyranone and quinolone scaffolds to illustrate the potential methodologies applicable to this compound derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering precise information about the chemical environment of individual atoms.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HMBC, HSQC, NOESY) Analysis of 4-Amino-6-methyl-2H-pyran-2-one and its Derivatives

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number and types of protons and carbons in a molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the vinyl proton, and the amine protons. Similarly, the ¹³C NMR spectrum would display signals corresponding to the methyl carbon, the carbons of the pyranone ring, and the carbonyl carbon. organicchemistrydata.orglibretexts.orgchemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques provide further insight by revealing correlations between different nuclei. youtube.comsdsu.eduprinceton.eduscience.govyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This would help to confirm the connectivity within the pyranone ring. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, providing information about the molecule's three-dimensional structure and stereochemistry. princeton.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.1 | Singlet |

| -NH₂ | ~4.8 | Broad Singlet |

| C₃-H | ~5.4 | Singlet |

| C₅-H | ~5.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20 |

| C₃ | ~88 |

| C₅ | ~98 |

| C₄ | ~155 |

| C₆ | ~160 |

| C₂ (C=O) | ~165 |

Investigation of Spectroscopic Signatures of Ring Current and Substituent Effects in Pyranones

The electron distribution within the pyranone ring can influence the chemical shifts of the nuclei. The presence of a ring current, an effect seen in aromatic systems where delocalized π-electrons circulate in the presence of an external magnetic field, can cause significant shielding or deshielding of nearby protons. nih.govwikipedia.org While 2H-pyran-2-one is not fully aromatic, the conjugated system can still exhibit some ring current effects. The introduction of substituents on the pyranone ring will also alter the electron density and, consequently, the NMR chemical shifts. rsc.orgdoaj.orgmodgraph.co.ukresearchgate.netrsc.orgyoutube.com Electron-donating groups, like the amino group at the C4 position, are expected to increase electron density at certain positions, leading to upfield shifts (shielding) in the NMR spectrum. Conversely, electron-withdrawing groups would cause downfield shifts (deshielding).

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular formula of a compound. rsc.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₆H₇NO₂), HRESIMS would provide an experimental mass that is extremely close to the calculated theoretical mass, confirming the elemental composition. nist.govresearchgate.netnist.govnist.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. masterorganicchemistry.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C=O stretching of the α,β-unsaturated lactone (a cyclic ester), which would be a strong, sharp peak around 1700-1750 cm⁻¹.

C=C stretching of the double bonds within the pyranone ring, appearing in the 1600-1680 cm⁻¹ region.

C-O stretching of the ester group, typically found in the 1000-1300 cm⁻¹ range.

C-N stretching of the amine group, usually observed in the 1020-1250 cm⁻¹ region. nist.govmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 |

| α,β-Unsaturated Lactone | C=O Stretch | 1700-1750 |

| Alkene | C=C Stretch | 1600-1680 |

| Ester | C-O Stretch | 1000-1300 |

| Amine | C-N Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromic Behavior Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. rsc.orgnih.govresearchgate.net This effect can be studied using UV-Vis spectroscopy by recording the spectra of the compound in a series of solvents with varying polarities. A significant shift in λmax with solvent polarity can indicate changes in the electronic distribution of the molecule in its ground and excited states, providing insights into the nature of the electronic transitions.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Determination of Chiral Aminopyranone Derivatives

For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of stereocenters. nih.govnih.govencyclopedia.pubmtoz-biolabs.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the chiral centers can be confidently assigned. nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on 4-Amino-6-methyl-2H-pyran-2-one Analogues

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of 2H-pyran-2-one derivatives. By modeling the electron density, DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and various reactivity descriptors.

Theoretical Elucidation of Molecular Geometries and Vibrational Spectra

Computational studies, often employing the B3LYP functional with basis sets like 6-31G(d) or higher, have been used to determine the optimized geometries of pyranone analogues. mdpi.comnih.gov These calculations help in understanding the planarity of the pyran ring and the orientation of its substituents. For instance, in a study on 2-amino-4H-pyran derivatives, X-ray diffraction revealed that the pyran ring adopts a distorted boat conformation. csic.es

Vibrational spectroscopy, both infrared (IR) and Raman, is a key experimental technique for structure elucidation, and DFT calculations provide theoretical vibrational frequencies that are crucial for assigning the observed spectral bands. nih.govnajah.edu Studies on various 2-amino-4H-pyran derivatives show that the electronic properties of substituents at the C(5) and C(6) positions influence the frequency and intensity of the ν(C=C) band of the pyran ring. csic.es For a Schiff base derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, DFT calculations were performed to compute the IR spectra, which showed a high correlation (R² = 0.9981) with experimental Fourier Transform Infrared (FT-IR) data. najah.edu This agreement between theoretical and experimental spectra validates the calculated molecular geometry and provides a detailed understanding of the vibrational modes of the molecule. nih.gov

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Significance |

| ν(C=O) | Carbonyl group stretching | 1713 | Characteristic of the pyran-2-one lactone ring. najah.edu |

| ν(C=C) | Double bond stretching within the ring | 1502 | Indicates the electronic structure of the pyran ring; frequency is sensitive to substituents. csic.esnajah.edu |

| ν(C-N) | Carbon-Nitrogen stretching | 1350 | Associated with the amino group or its derivatives. najah.edu |

| ν(C-O-C) | Asymmetric stretching of the ether linkage | 1021 | Confirms the presence of the pyran oxygen heteroatom. najah.edu |

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For conjugated systems like pyranones, substituent groups can significantly alter the HOMO and LUMO energy levels. rsc.org In studies of related heterocyclic systems, it has been shown that electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capability. rsc.org Analysis of pyranone analogues in cycloaddition reactions demonstrates that FMO theory is essential for predicting reaction pathways, with the interaction between the nitrone's HOMO and the pyranone's LUMO often governing the outcome. acs.org A smaller HOMO-LUMO gap generally implies a higher reactivity of the molecule. researchgate.net

| Orbital | Significance | Influence of Substituents |

| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity/electron-donating ability. youtube.com | Electron-donating groups (like -NH₂) raise the HOMO energy, increasing nucleophilicity. rsc.org |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity/electron-accepting ability. youtube.com | Electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. rsc.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net | A smaller gap suggests higher reactivity. Substituents that reduce the gap enhance reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Predictive Chemical Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution on a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.com

In computational analyses of 2H-pyran-2-one analogues, MEP maps have been generated using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory). mdpi.com For these molecules, the most negative potential is typically located around the carbonyl oxygen atom of the pyranone ring, identifying it as a primary site for electrophilic interactions. mdpi.comnajah.edu Conversely, positive potentials are often found near the hydrogen atoms of the amino group, indicating these as sites for nucleophilic interactions. nih.gov This predictive capability is crucial for understanding how these molecules might interact with biological targets or other reagents. mdpi.com

Bond Dissociation Energies and Autoxidation Mechanism Predictions

The stability of a compound against autoxidation can be computationally assessed by calculating the bond dissociation energies (BDE) for hydrogen abstraction. mdpi.com Autoxidation is a process involving free radicals, and the ease with which a hydrogen atom can be removed from a molecule is a key indicator of its susceptibility. The BDE is the standard enthalpy change required to break a bond homolytically. wikipedia.orgsemanticscholar.org

DFT calculations have been employed to study the BDEs of C-H bonds in various 2H-pyran-2-one analogues to predict the formation of potentially genotoxic impurities. mdpi.com By identifying the weakest C-H bond (the one with the lowest BDE), researchers can pinpoint the molecular site most vulnerable to hydrogen abstraction and subsequent oxidation. This information is vital for assessing the chemical stability and potential degradation pathways of these compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Intermolecular Interaction Analysis

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with their environment, such as a solvent. tu-darmstadt.de MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes like solvation and hydrogen bonding. nih.gov

Water Interaction Studies and Hydrogen Bonding Network Dynamics

The interaction of pyranone derivatives with water is critical for understanding their solubility and behavior in aqueous biological environments. MD simulations provide a powerful lens for examining these interactions at a molecular level. mdpi.com By placing a pyranone analogue in a simulation box with water molecules, researchers can observe the formation and dynamics of the hydrogen bond network. tu-darmstadt.dereadthedocs.io

In a study of 2H-pyran-2-one analogues, MD simulations were performed to analyze their interactions with water. mdpi.com Key findings from such simulations include:

Interaction Energies : The strength of the interaction between the pyranone derivative and surrounding water can be quantified. For a series of analogues, interaction energies with water were calculated to be in the range of -63 to -77 kcal/mol. mdpi.com

Hydrogen Bonding : The average number of hydrogen bonds formed between the compound and water molecules can be counted. It was found that most pyranone derivatives formed an average of approximately three hydrogen bonds with water. mdpi.com

Radial Distribution Functions : These functions describe how the density of water molecules varies as a function of distance from specific atoms on the pyranone, revealing the structure of the solvation shell. mdpi.com

These simulations show that water molecules are not randomly distributed but form specific, ordered structures around the solute, influenced by the locations of hydrogen bond donors and acceptors on the pyranone molecule. nih.gov The dynamics of these water molecules, such as their diffusion and reorientation rates, are often slower in the immediate vicinity of the solute compared to bulk water. nih.gov

Excipient Compatibility Prediction through Solubility Parameters

The selection of appropriate excipients is a critical step in the development of stable and effective pharmaceutical formulations. Computational methods, particularly those based on solubility parameters, offer a rapid and efficient means to predict the compatibility between an active pharmaceutical ingredient (API) and various excipients, thereby narrowing down the experimental screening process. mdpi.com

The principle of "like dissolves like" is the foundation of this approach, where substances with similar solubility parameters are predicted to be miscible and compatible. The total solubility parameter (δ_total) was first proposed by Hildebrand, but the Hansen Solubility Parameters (HSP) provide a more detailed and nuanced prediction by dividing the total parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).

The relationship is expressed as:

δ²total = δ²d + δ²p + δ²h

Molecular dynamics (MD) simulations are a key computational technique used to calculate these parameters. mdpi.com By simulating the interactions between the API and excipient molecules over time, the cohesive energy density can be determined, which is directly related to the solubility parameters. mdpi.com

For pyran-2-one analogues, computational studies have been performed to predict compatibility with common pharmaceutical excipients. mdpi.com In one such study, MD simulations were used to calculate the solubility parameters for a series of 2H-pyran-2-one derivatives to identify suitable excipients. The results indicated a high degree of compatibility with polyvinylpyrrolidone (B124986) (PVP), as their calculated solubility parameters were very similar. mdpi.com This predictive power helps in avoiding the time-consuming and laborious process of extensive experimental compatibility testing. mdpi.com

Another important parameter derived from these principles is the Flory-Huggins interaction parameter (χ), which quantifies the interaction between a drug and a polymer excipient. A lower value of χ indicates better miscibility. This parameter can be calculated from solubility parameters and is crucial for predicting the stability of amorphous solid dispersions.

Table 1: Key Parameters in Excipient Compatibility Prediction

| Parameter | Description | Relevance in Formulation |

| Hansen Solubility Parameters (HSP) | Consists of three partial parameters: δd (dispersion), δp (polar), and δh (hydrogen bonding). It is a measure of the cohesive energy of a substance. | Predicts miscibility and compatibility. Similar HSP values between a drug and an excipient suggest good compatibility. mdpi.com |

| Total Solubility Parameter (δ_total) | The square root of the sum of the squares of the three Hansen parameters. | Provides an overall measure of the solvency behavior of a substance. |

| Flory-Huggins Interaction Parameter (χ) | A dimensionless parameter that describes the interaction energy between a polymer and a solvent or another component. | Used to predict the miscibility of a drug in a polymeric excipient. A value of χ < 0.5 generally indicates miscibility. |

| Relative Energy Difference (RED) | A number calculated to quantify the similarity of the HSP between two materials. A RED number close to zero indicates high affinity. | Provides a single value to quickly assess the likelihood of miscibility between the API and an excipient. |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. fau.eu For the synthesis of this compound and its derivatives, DFT calculations can map out the entire reaction pathway, identify transition states, and determine the energetics of each step, providing insights that are often difficult to obtain experimentally. nih.govrsc.org

The synthesis of substituted pyran-2-ones often involves multi-component reactions, for which several mechanistic pathways can be postulated. For instance, the synthesis of related 2-amino-4H-pyran derivatives has been studied using DFT to understand the regioselectivity of the reaction. nih.gov These studies involve the condensation of an aldehyde, a malononitrile (B47326), and a 1,3-dicarbonyl compound. nih.gov

Computational investigations typically proceed as follows:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting two intermediates or a reactant and a product. This is the highest point on the minimum energy path.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct transition state has been found.

Energy Profile: The relative energies of all species along the reaction pathway are calculated to determine the activation barriers and reaction energies for each step. This helps in identifying the rate-determining step of the reaction.

A plausible mechanism for the formation of the pyran ring involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. nih.govmdpi.com DFT studies on similar systems have shown that the presence of a catalyst, such as a biopolymer, can significantly lower the activation barriers of the key steps. nih.gov For example, in the synthesis of 2-amino-3-cyano-4H-pyran derivatives, the tautomerization of the final intermediate was found to be an exothermic step, driving the reaction towards the stable pyran product. nih.gov

Table 2: Typical Steps in the Computationally Elucidated Synthesis of Pyran Derivatives

| Reaction Step | Description | Computational Insights Provided |

| Knoevenagel Condensation | The initial reaction between an active methylene (B1212753) compound (e.g., malononitrile) and an aldehyde. | Calculation of the activation energy for C-C bond formation; identification of the transition state structure. nih.gov |

| Michael Addition | The addition of a nucleophile (e.g., the enolate of a 1,3-dicarbonyl compound) to the α,β-unsaturated intermediate. | Determination of the preferred stereochemistry and regiochemistry of the addition; analysis of the transition state. mdpi.com |

| Intramolecular Cyclization | The newly formed intermediate undergoes a ring-closing reaction to form the dihydropyran ring. | Identification of the transition state for the cyclization step and its associated energy barrier. |

| Dehydration/Tautomerization | The final step to form the stable aromatic or conjugated pyran ring system. | Calculation of the energy change (exothermicity/endothermicity) for the final stabilization step. nih.gov |

Mechanistic Biological Activity Research of 4 Amino 6 Methyl 2h Pyran 2 One and Its Derivatives

Investigation of Antimicrobial Action Mechanisms

Derivatives of the 4-amino-6-methyl-2H-pyran-2-one scaffold have demonstrated a broad spectrum of antimicrobial activities. The mechanisms behind their action against bacteria, fungi, and mycobacteria are a subject of ongoing research, pointing towards multi-faceted modes of inhibition.

Antibacterial and Antifungal Activity Mechanisms

The antimicrobial efficacy of pyran derivatives is rooted in their ability to interfere with essential cellular processes in pathogens. Research has shown that these compounds can inhibit mycelial growth and disrupt biofilm formation, which is crucial for microbial survival and pathogenicity. nih.govnih.gov

For instance, certain 4-methyl-6-alkyl-α-pyrones have shown significant in vitro activity against a range of pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum. nih.gov The mechanism of action involves the inhibition of mycelial growth, with the efficacy being dependent on the length of the alkyl chain; longer chains, such as in 4-methyl-6-hexyl-α-pyrone, demonstrate greater potency. nih.gov Another related compound, 6-methyl-2-heptanone, has been found to exert its antifungal effect by increasing the permeability of the fungal cell membrane. frontiersin.org

In the antibacterial domain, derivatives have shown promise against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some 4H-pyran derivatives were more potent than the standard antibiotic ampicillin (B1664943) against Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, novel pyrone-derived compounds act as quorum sensing inhibitors, specifically targeting the LasR protein in Pseudomonas aeruginosa. This inhibition disrupts biofilm formation, a key virulence factor for the bacterium. nih.gov The binding mode of these inhibitors to the LasR active site is similar to that of the natural ligand, highlighting a targeted mechanism of action. nih.gov

Table 1: Selected Antifungal and Antibacterial Activity of Pyran Derivatives

| Compound/Derivative Class | Target Organism | Observed Effect/Mechanism | Reference |

| 4-Methyl-6-alkyl-α-pyrones | Sclerotium rolfsii, Rhizoctonia bataticola, etc. | Inhibition of mycelial growth; ED50 at 15-50 µg/mL. | nih.gov |

| 4H-Pyran derivatives (4g, 4j) | B. subtilis, S. aureus | More potent than ampicillin. | nih.gov |

| Pyrone-derived QS ligands | Pseudomonas aeruginosa | Inhibition of biofilm formation via LasR protein. | nih.gov |

| 6-Aminomethyl-benzopyran-4-one | S. aureus, E. coli, R. oryza, P. citrum | Antimicrobial activity with an MIC of 10 µg/mL. | nih.gov |

Antimycobacterial Efficacy Studies

The emergence of drug-resistant mycobacterial strains necessitates the development of novel therapeutic agents. Derivatives of 4H-pyran have shown considerable promise in this area, exhibiting potent activity against Mycobacterium species. nih.gov

Studies have demonstrated that the antimycobacterial efficacy of these compounds is influenced by their chemical structure, particularly the substituents on the aromatic ring. nih.gov For example, a 4H-pyran derivative with a chlorine substitution at the 2-position of a benzene (B151609) ring showed higher activity against Mycobacterium bovis (BCG) than a similar compound with the substitution at the 4-position. nih.gov The research suggests that the presence of electron-donating groups can be crucial for the activity. nih.gov

The primary results indicate that many of the tested pyran derivatives exhibit good activity against the test organisms, making them a point of interest for further development. nih.gov The goal of some research efforts is to create dual-action mechanisms within a single molecule to enhance activity and overcome resistance in strains like Mycobacterium tuberculosis. rsc.org

Table 2: Antimycobacterial Activity of 4H-Pyran Derivatives

| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Key Finding | Reference |

| Compound 4f (2-Cl substitution) | Mycobacterium bovis | 31.25 µg/mL | Highest activity in the tested series. | nih.gov |

| Compounds 4a, 5a, 5b, 5e, 5f | Mycobacterium bovis | 62.5 µg/mL | High activity observed. | nih.gov |

| Mutual bioactive amides | M. tuberculosis, MDR strains | As low as ≤0.25 µM | Outperformed standard drugs like Isoniazid. | rsc.org |

Mechanistic Studies of Antitumor and Antiproliferative Effects

The 4-amino-2H-pyran-2-one (APO) scaffold and its derivatives have been identified as a new class of cytotoxic agents with significant in vitro anticancer activity. nih.govnih.gov Research into their mechanisms reveals they can inhibit cancer cell growth and proliferation through various cellular interactions and pathway modulations.

Cellular Cytotoxicity and Growth Inhibition Mechanisms

APO analogs have demonstrated potent tumor cell growth inhibitory activity, with some compounds showing efficacy in the low micromolar and even nanomolar range. nih.govnih.gov For instance, the 4-methylaniline-substituted analog 27 was identified as a particularly potent compound with ED₅₀ values between 0.059 and 0.090 µM. nih.govnih.gov

The cytotoxic effect is often selective. Studies on hydroxypyranone derivatives revealed significant cytotoxicity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), melanoma (SK-MEL), colon (HT-29), and lung (A549) cancer cells, while showing lower toxicity to healthy cells. dergipark.org.tr One derivative, compound 1 , which bears an iodomethyl moiety, showed an IC₅₀ value on SK-MEL cells that was 12 times lower than on normal Vero cells, indicating a favorable therapeutic index. dergipark.org.tr Other research has shown that certain 4H-pyran derivatives can suppress the proliferation of HCT-116 colorectal cancer cells. nih.gov The mechanism for some pyranone derivatives involves inducing DNA damage, which leads to growth inhibition and a reduction in the migration ability of cancer cells. researchgate.net

Table 3: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀/ED₅₀) | Key Finding | Reference |

| Analog 27 (4-Methylaniline-substituted) | Various tumor cells | 0.059–0.090 µM | Most potent analog in the APO series. | nih.govnih.gov |

| Compound 1 (iodomethyl moiety) | SK-MEL (melanoma) | 8.11 µg/mL | 12-fold more selective for cancer cells over healthy cells. | dergipark.org.tr |

| Derivative 4d | HCT-116 (colorectal) | 75.1 µM | Suppressed cancer cell proliferation. | nih.gov |

| Derivative 4k | HCT-116 (colorectal) | 85.88 µM | Suppressed cancer cell proliferation. | nih.gov |

Targeted Reactivity with Cellular Components and Pathway Modulations

The antiproliferative effects of pyran derivatives are not just due to general cytotoxicity but also stem from specific interactions with cellular pathways that control cell division and survival. One of the key mechanisms identified is the inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov CDK2 is a crucial enzyme in the cell division cycle, and its overexpression is linked to oncogenesis. Molecular docking simulations have supported the role of 4H-pyran derivatives as CDK2 inhibitors. nih.gov

The 4H-pyran structure is considered a privileged scaffold, embedded in various bioactive molecules known to have antitumoral effects. nih.gov Beyond CDK2, other cellular targets have been implicated. Broader research on 2-amino-4H-pyrans suggests they can modulate calcium channels and inhibit smooth muscle cell proliferation, indicating their potential to interact with various signaling pathways. researchgate.net

Elucidation of Anti-inflammatory Mechanisms of Action

Certain derivatives of the pyran scaffold exhibit significant anti-inflammatory properties, acting through the modulation of key inflammatory pathways. nih.gov This activity is often linked to the compound's antioxidant potential.

Research into 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives has shown that several compounds possess a high degree of anti-inflammatory activity, in some cases greater than 75% of the activity of the standard drug ibuprofen. nih.gov A key part of their mechanism appears to be the reduction of lipid peroxidation, which is a marker of oxidative stress that contributes to inflammation. nih.gov

A more specific mechanism has been elucidated for other related heterocyclic compounds, which involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. dundee.ac.uk NRF2 is a key regulator of the cellular antioxidant response. By activating NRF2, these compounds can trigger anti-inflammatory processes. This activation leads to the reversal of elevated levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as inflammatory mediators such as COX-2 and NF-κB. dundee.ac.uk While this detailed mechanism was studied on a tetrahydrobenzo[b]thiophene scaffold, it provides a plausible model for the anti-inflammatory action of structurally related pyran compounds. dundee.ac.uk Pyranopyrazole derivatives have also been noted for their anti-inflammatory efficiencies. mdpi.com

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, Enoyl-Acyl Carrier Protein Reductase (InhA), COX-2)

Derivatives of the pyranone core have demonstrated significant potential as inhibitors of various enzymes implicated in human disease. The mechanisms of inhibition are diverse, leveraging the structural features of the pyranone scaffold to achieve specificity and potency.

α-Glucosidase: Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.netnih.gov Derivatives containing the pyranone scaffold have been identified as potential α-glucosidase inhibitors. The mechanism of action often involves a mixed competitive and non-competitive inhibition. nih.govmdpi.com Molecular docking studies suggest that this inhibition arises from the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site or at an allosteric site near the catalytic center. nih.govmdpi.comccspublishing.org.cn For instance, studies on related inhibitors show interactions with residues such as glutamic acid and aspartic acid in the catalytic triad. researchgate.net The inhibitory potency is influenced by the nature and position of substituents on the pyranone ring, with halogenated derivatives showing particularly high activity in some cases. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for synthesizing the mycolic acids of the bacterial cell wall. nih.govnih.gov As such, it is a validated and critical target for anti-tuberculosis drugs. nih.govnih.gov Direct inhibitors of InhA are of significant interest for overcoming resistance to prodrugs like isoniazid, which require activation by the catalase-peroxidase KatG. nih.govnih.gov Heterocyclic compounds, including 4-hydroxy-2-pyridones which are structurally related to pyranones, have been designed as direct InhA inhibitors. nih.gov The inhibitory mechanism involves the binding of the compound within a hydrophobic pocket of the InhA enzyme, with specific interactions, such as with tyrosine 158, enhancing the binding affinity. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a major target for anti-inflammatory drugs. Tetrahydropyran-4-one derivatives have been identified as potential COX-1/COX-2 inhibitors. mdpi.com Research on other heterocyclic scaffolds, such as pyrimidines, has shown that selective inhibition of COX-2 over COX-1 is achievable. nih.gov This selectivity is attributed to the larger and more accommodating binding pocket in the active site of the COX-2 isoform compared to COX-1. nih.gov Pyranone derivatives can be designed to exploit this structural difference, leading to potent and selective COX-2 inhibition for anti-inflammatory applications.

Table 1: Enzyme Inhibition by Pyranone Derivatives and Related Compounds This table is interactive. You can sort and filter the data.

| Target Enzyme | Associated Condition | Inhibitory Mechanism | Key Structural Class |

|---|---|---|---|

| α-Glucosidase | Type 2 Diabetes | Mixed competitive/non-competitive; Allosteric inhibition | Halogenated quinazolines, Piperazine-dithiocarbamates |

| InhA | Tuberculosis | Direct binding to hydrophobic pocket | Imidazoquinolines, 4-hydroxy-2-pyridones |

| COX-2 | Inflammation | Selective binding to larger active site pocket | Tetrahydropyran-4-ones, Pyrimidine derivatives |

Herbicidal Mode of Action Research for Aminopyranone Derivatives

In the field of agrochemicals, aminopyranone derivatives have emerged as promising herbicidal candidates. researchgate.net Recent research has focused on elucidating their precise mode of action at the molecular level to develop more effective and selective weed control agents.

A novel series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD) has been developed, demonstrating potent, broad-spectrum herbicidal activity under pre-emergence conditions. mdpi.com One particular analog, APD-II-15, showed greater than 60% inhibition against a wide range of both broadleaf and grassy weeds at low application rates, while also displaying excellent crop safety for wheat, soybean, and sorghum. mdpi.com

To understand how these compounds work, researchers have employed transcriptomic profiling via RNA sequencing (RNA-seq). mdpi.comnih.gov This powerful technique analyzes the entire set of RNA transcripts in a plant, revealing which genes are activated or suppressed in response to the herbicide. Preliminary RNA-seq studies on weeds treated with the herbicidal lead compound APD-II-15 have provided crucial insights into its molecular mechanism. mdpi.com The analysis suggests a complex mode of action that differs from many conventional herbicides.

The RNA-seq data for APD-II-15 indicated that its herbicidal effect likely stems from the simultaneous disruption of two critical cellular processes: carbon metabolism and the formation of the cytoskeleton. mdpi.com

Carbon Metabolism: The compound appears to interfere with the fundamental pathways that provide energy and building blocks for plant growth.

Cytoskeleton Formation: By disrupting the cytoskeleton—the network of protein filaments essential for cell division, shape, and internal organization—the compound can halt plant development.

This dual-pronged attack on fundamental plant processes may explain the potent growth inhibition observed in susceptible weed species. mdpi.com This mode of action represents a novel avenue for herbicide development, potentially offering a solution for weeds that have developed resistance to other herbicides. mdpi.com

Table 2: Herbicidal Activity of Lead Compound APD-II-15 This table is interactive. You can sort and filter the data.

| Weed Species | Type | Inhibition at 187.5 g/ha |

|---|---|---|

| Abutilon theophrasti | Broadleaf | >60% |

| Amaranthus retroflexus | Broadleaf | >60% |

| Echinochloa crus-galli | Grassy | >60% |

| Avena fatua | Grassy | >60% |

| Chenopodium album | Broadleaf | >60% |

Bioconjugation Strategies and Development of Activity-Based Probes

The reactive and structurally versatile nature of the aminopyranone scaffold makes it an excellent candidate for developing sophisticated biological tools, such as activity-based probes for imaging and diagnostics.

The biological activity of aminopyranone derivatives is fundamentally based on their ability to interact with macromolecules like proteins and nucleic acids. These interactions are often mediated by specific amino acid residues within the target protein. For example, the inhibition of enzymes like α-glucosidase by related compounds involves hydrogen bonding and hydrophobic interactions with specific tryptophan, arginine, or glutamic acid residues. nih.govmdpi.com This principle is central to bioconjugation, where the pyranone scaffold can be linked to other molecules, such as peptides, to direct them to a specific biological target. A strategy in chemical biology involves incorporating specially designed fluorescent amino acids into peptides; the change in fluorescence upon the peptide binding to its protein target can be used to study these interactions in detail. rsc.org

By modifying the aminopyranone structure to create conjugated systems, it is possible to design novel fluorophores. nih.gov These are molecules that absorb light at one wavelength and emit it at a longer wavelength, a property that makes them invaluable as tracers in biological systems. youtube.com The synthesis of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, for example, has produced compounds with valuable photophysical properties, including large Stokes shifts (the difference between absorption and emission wavelengths) and good fluorescence quantum yields. nih.gov Some of these derivatives exhibit solvatochromism, where their fluorescence properties change depending on the polarity of their environment, making them sensitive probes of their location within a cell. nih.gov Such fluorescent probes can be used to monitor enzymatic activity in real-time or to visualize specific cellular structures, illuminating complex biological pathways with high precision. nih.govnih.gov

Academic Applications in Materials Science and Catalysis Research

Development of Novel Materials Utilizing Aminopyranone Derivatives

The ability of aminopyranone derivatives to participate in various chemical reactions makes them valuable precursors in the synthesis of advanced materials. Their inherent reactivity, coupled with the potential for introducing a wide array of functional groups, allows for the tailoring of material properties for specific applications.

A significant application of aminopyranone derivatives in materials science is in the synthesis of triazole-containing compounds. Triazoles are a class of heterocyclic compounds known for their utility as intermediates in the creation of a wide range of functional materials. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, often involving multi-step reactions. For instance, processes have been developed to synthesize 4-amino-1,2,4-(4H)triazole derivatives by reacting hydrazine (B178648) with carboxylic acids in the presence of an acidic ion exchange resin, which can proceed under mild conditions to produce high yields. google.com Other approaches include the condensation of hydrazines with diacylamines in the presence of a weak acid, known as the Einhorn-Brunner reaction. researchgate.net

The resulting triazole derivatives serve as building blocks for more complex molecular architectures with specific functionalities. These triazole-based materials have potential applications in various fields due to their chemical stability and diverse biological activities. While the direct synthesis of triazole derivatives from "4-amino-6-methyl-2H-pyran-2-one" is a specific area of ongoing research, the general synthetic routes to 1,2,4-triazoles highlight the potential for incorporating the pyranone moiety into these functional materials. researchgate.netchemmethod.comnih.gov

| Starting Material | Reagents | Product | Reference |

| Hydrazine/Aqueous Hydrazine | Carboxylic Acid (RCO₂H), Acidic Ion Exchange Resin | 4-amino-1,2,4-(4H)triazole derivative | google.com |

| Hydrazines/Mono-substituted Hydrazine | Diacylamines, Weak Acid | 1,2,4-triazole derivative | researchgate.net |

| 4-amino-1,2,4-Triazole | 4-aminoacetophenone, Glacial Acetic Acid | Schiff base intermediate | chemmethod.com |

| Ester ethoxycarbonylhydrazones | Primary amines | 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one | nih.gov |

Catalytic Roles and Mechanisms of Pyranone Compounds in Organic Reactions

Pyranone compounds, including derivatives of "this compound," have demonstrated utility as catalysts and catalytic scaffolds in a variety of organic reactions. Their structural motifs can be leveraged to facilitate complex chemical transformations, particularly in the synthesis of heterocyclic compounds.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. mdpi.comnih.gov Pyranone derivatives have emerged as valuable scaffolds in MCRs for the synthesis of a diverse range of heterocyclic compounds. mdpi.com

For example, 4-hydroxy-6-methyl-2-pyrone, a related compound, is utilized in one-pot, three-component domino reactions to produce novel pyrano[4,3-b]pyran-5-one derivatives. arkat-usa.org These reactions, often accelerated by microwave irradiation, offer significant advantages in terms of higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org The mechanism of such reactions typically involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. mdpi.com

The catalytic efficacy of pyranone-based systems has been demonstrated in the synthesis of various pyran derivatives. For instance, nano-SnO₂ has been used as a recyclable catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media, highlighting an environmentally friendly approach. samipubco.com The use of ionic liquids as both a solvent and a promoter has also been explored in reactions involving 4-hydroxy-6-methylpyran-2-one to selectively prepare fused pyrans. researchgate.net

Furthermore, pyranone derivatives are instrumental in the synthesis of pyrano[2,3-c]pyrazole derivatives through MCRs. nih.govnih.gov These reactions often employ various catalysts, including nanocatalysts, to achieve high yields under green conditions. nih.govnih.gov The general mechanism involves the initial formation of a pyran ring, which then serves as a scaffold for the subsequent construction of the pyrazole (B372694) moiety. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ammonium acetate, Ethanol, Microwave irradiation | Pyrano[4,3-b]pyran-5-one derivative | arkat-usa.org |

| Aryl aldehydes, β-dicarbonyl compounds, malononitrile (B47326) | nano-SnO₂, Water, Reflux | 2-amino-4H-pyran derivative | samipubco.com |

| Aldehyde, 4-hydroxy-6-methyl-2-oxo-pyran | Ionic liquid [bmim][BF4] | Fused pyran | researchgate.net |

| Hydrazine hydrate (B1144303), ethyl 3-oxobutanoate, barbituric acid, benzaldehyde (B42025) derivatives | Fe₃O₄@Cs@CDNH₂ biocomposite | Pyrazole-fused heterocycle | researchgate.net |

| Aryl aldehydes, malononitrile, dimedone | nano-SnO₂ | 2-amino-4H-pyran derivative | samipubco.com |

Conclusion and Future Directions in 4 Amino 6 Methyl 2h Pyran 2 One Research

Current Gaps and Unexplored Avenues in Aminopyranone Chemistry

While the synthesis of various 2-amino-4H-pyran derivatives through multicomponent reactions is well-documented, the chemistry of 4-amino substituted 2H-pyran-2-ones, such as 4-amino-6-methyl-2H-pyran-2-one, appears comparatively underdeveloped. nih.govmdpi.com The existing literature points to a multi-step preparation from 4-hydroxy-6-methyl-2H-pyran-2-one, but a comprehensive exploration of its fundamental reactivity and synthetic utility is still needed. researchgate.net

Key gaps and unexplored avenues include:

Limited Derivatization: Research has focused on reactions with aromatic aldehydes to form bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes. researchgate.net The reactivity of the amino group and the pyranone core with a wider range of electrophiles and nucleophiles remains a significant unexplored area. The potential for N-functionalization, for instance, could open pathways to novel compound libraries with diverse properties.

Photophysical Properties: Many heterocyclic compounds, including various 4-pyrone derivatives, exhibit interesting photophysical properties such as fluorescence and solvatochromism. nih.gov There is a clear gap in the investigation of the photophysical characteristics of this compound and its derivatives, which could be valuable for applications in materials science and as biological probes.

Coordination Chemistry: The potential of the this compound scaffold to act as a ligand for metal complex formation is another uninvestigated domain. Related pyranone structures have been used to create metal complexes with unique properties and biological activities, suggesting a fruitful area for future research. researchgate.netresearchgate.net

Structural Elucidation of Derivatives: While the synthesis of some derivatives is reported, comprehensive structural analysis using modern techniques like single-crystal X-ray diffraction is not widely available for this class of compounds. Such studies are crucial for understanding structure-activity relationships. researchgate.net

Prospective Research Directions in Synthetic Methodology Development

Future synthetic research should aim to overcome the limitations of current methods and expand the chemical space accessible from this compound.

Development of One-Pot and Multicomponent Reactions (MCRs): The current multi-step synthesis starting from triacetic acid lactone could be streamlined. researchgate.net A major goal should be the development of efficient one-pot or MCR strategies to construct the 4-aminopyranone core directly from simple precursors. This approach, widely successful for other pyran systems, offers advantages in terms of efficiency, atom economy, and reduced waste. nih.gov

Green and Catalytic Approaches: Employing environmentally benign solvents and catalysts is a key direction for modern organic synthesis. Future work could explore the use of green organocatalysts, such as natural biopolymers, or ionic liquids to mediate the synthesis of this compound and its derivatives, which has proven effective for related heterocycles. nih.gov

Exploitation as a Building Block: this compound can serve as a versatile building block for more complex heterocyclic systems. Research should focus on developing methodologies for ring transformation reactions or annulation strategies to fuse other rings onto the pyranone core, leading to novel polycyclic scaffolds. The reactivity of related bromo-substituted pyrones in palladium-catalyzed cross-coupling reactions highlights the potential for C-C and C-N bond formation, a strategy that could be adapted for aminopyranones. researchgate.net

Combinatorial Synthesis: Creating libraries of diverse this compound derivatives through combinatorial chemistry would be a significant step forward. This would facilitate the systematic exploration of structure-activity relationships (SAR) for various biological targets.

Below is a table summarizing prospective synthetic research directions.

| Research Direction | Key Objective | Potential Impact |

| Multicomponent Reactions | Develop a one-pot synthesis for the 4-aminopyranone core. | Increased synthetic efficiency and access to diverse analogues. |

| Green Chemistry | Utilize organocatalysts, biopolymers, or ionic liquids in synthesis. | Reduced environmental impact and potentially improved yields/selectivity. |

| Scaffold Elaboration | Use as a building block for fused heterocyclic systems. | Access to novel and complex chemical structures with new properties. |

| Combinatorial Libraries | Systematically synthesize a wide range of derivatives. | Facilitate rapid screening and identification of bioactive compounds. |

Future Outlook for Mechanistic, Biological, and Computational Studies of the this compound Scaffold

The future of research on this scaffold lies in integrating synthetic efforts with in-depth biological and computational investigations to unlock its therapeutic and practical potential.

Broadened Biological Screening: The pyran ring is a constituent of many natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.commdpi.com Future research must involve broad biological screening of this compound and its derivatives against a diverse panel of targets. Based on the activities of related structures, areas of high potential include:

Antimicrobial and Antifungal Agents: Given the documented activity of pyran derivatives against pathogens like Mycobacterium bovis. nih.gov

Herbicidal Agents: Inspired by the discovery of novel pyran-2,4-dione derivatives as potent herbicides. mdpi.com

Enzyme Inhibitors: Targeting enzymes such as acetylcholinesterase, as has been explored for other 4H-pyrans. mdpi.com

Antiviral Compounds: Pyrano[2,3-c]pyrazoles have shown promise as inhibitors of human coronavirus, suggesting the pyran core is a valuable pharmacophore for antiviral drug design. mdpi.com

Mechanistic and In Silico Studies: Computational chemistry offers powerful tools to accelerate research. Density Functional Theory (DFT) calculations can provide mechanistic insights into synthetic reactions, explaining regioselectivity and optimizing conditions. nih.gov Furthermore, molecular docking and dynamics simulations can predict the binding modes of this compound derivatives to biological targets, guiding the rational design of more potent analogues. These in silico studies, which are increasingly applied to pyran chemistry, are essential for building robust SAR models and understanding the molecular basis of biological activity. researchgate.netnih.gov

The convergence of advanced synthetic methods, comprehensive biological evaluation, and predictive computational modeling will be paramount in transforming this compound from a chemical curiosity into a scaffold of significant scientific and potentially therapeutic value.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-6-methyl-2H-pyran-2-one, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via modified Biginelli reactions, where 4-hydroxy-6-methyl-2H-pyran-2-one undergoes amination. For example, using urea and aromatic aldehydes under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours achieves substitution at the 4-position . Optimization involves adjusting catalyst concentration (e.g., ZnCl₂) and solvent polarity (e.g., ethanol vs. DMF) to improve yields (>70%) .

- Key Data : Molecular formula C₆H₇NO₂ , MW 125.13 g/mol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.2 (s, 3H, CH₃), δ 5.8 (d, 1H, pyranone ring), and δ 6.4 (s, 2H, NH₂) .

- IR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .

- MS : ESI-MS m/z 126.1 [M+H]⁺ .

Q. How does the amino group influence the compound’s solubility and stability?

- Methodology : The amino group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. Stability tests (TGA/DSC) show decomposition >200°C, with hygroscopicity requiring storage under inert atmosphere .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Methodology :

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Discrepancies may arise from solvent choice (DMSO vs. saline) .

- Structural Analogs : Compare with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (antifungal IC₅₀ 12 µM) to identify substituent effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) reveal electron density at the 2-position carbonyl group, making it susceptible to nucleophilic attack. Solvent models (PCM) predict activation barriers (<20 kcal/mol) for reactions with amines or hydrazines .

Q. What crystallographic data are available for structural analysis?

- Methodology : Single-crystal XRD (monoclinic P2₁/c, a = 7.654 Å, b = 6.967 Å) of related 5,6-dimethyl-4-phenyl-2H-pyran-2-one provides a template for hydrogen-bonding networks. For the target compound, predicted π-stacking distances are ~3.5 Å .

Methodological Challenges and Solutions

Key Applications in Research

- Organic Synthesis : Building block for pyranone-fused heterocycles (e.g., pyrimidines via Biginelli reactions) .

- Drug Discovery : Analogues show COX-2 inhibition (IC₅₀ 8 µM) and anticancer activity (HeLa cells, 48 h IC₅₀ 25 µM) .

- Material Science : Functionalized for fluorescent probes (λₑₓ 350 nm, λₑₘ 450 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.